molecular formula C7H14OS B12666418 2-((3-Methylbut-3-enyl)thio)ethanol CAS No. 82010-90-0

2-((3-Methylbut-3-enyl)thio)ethanol

Cat. No.: B12666418
CAS No.: 82010-90-0
M. Wt: 146.25 g/mol
InChI Key: YQJTVQUVTCIFDD-UHFFFAOYSA-N
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Description

2-((3-Methylbut-3-enyl)thio)ethanol is a sulfur-containing organic compound characterized by a thioether (-S-) linkage between a 3-methylbut-3-enyl group and an ethanol moiety. Its molecular formula is C₇H₁₂OS, with a molecular weight of 144.23 g/mol.

Properties

CAS No.

82010-90-0

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-(3-methylbut-3-enylsulfanyl)ethanol

InChI

InChI=1S/C7H14OS/c1-7(2)3-5-9-6-4-8/h8H,1,3-6H2,2H3

InChI Key

YQJTVQUVTCIFDD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCSCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Methylbut-3-enyl)thio)ethanol typically involves the reaction of 3-methylbut-3-en-1-ol with a thiol compound under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the thioether linkage.

Industrial Production Methods: In an industrial setting, the production of 2-((3-Methylbut-3-enyl)thio)ethanol may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Types of Reactions:

    Oxidation: 2-((3-Methylbut-3-enyl)thio)ethanol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The thioether group can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various thioether derivatives.

Scientific Research Applications

2-((3-Methylbut-3-enyl)thio)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((3-Methylbut-3-enyl)thio)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thioether group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share structural or functional similarities with 2-((3-Methylbut-3-enyl)thio)ethanol:

Compound A : 2-[(2-Aminoethyl)-thio]-ethanol
  • Molecular Formula: C₄H₁₁NOS
  • Key Features: Contains an aminoethyl (-NH₂CH₂CH₂-) group instead of the methylbutenyl substituent.
Compound B : Bis{2-[(2-chloroethyl)thio]ethyl} ether
  • Molecular Formula : C₈H₁₆Cl₂OS₂
  • Key Features: A dimeric thioether with chlorine substituents, increasing its electrophilicity and toxicity. Used in chemical warfare agents or as intermediates in organophosphorus synthesis .
Compound C : 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
  • Molecular Formula : C₁₉H₃₂O₃
  • Key Features: A phenoxyethoxyethanol derivative with a bulky tert-octyl group. Primarily used in industrial R&D, with hazards including acute oral toxicity (Category 4) and serious eye damage (Category 1) .
Compound D : 2-{[Ethyl(isopropoxy)phosphoryl]thio}-N,N,N-trimethylethanaminium iodide
  • Molecular Formula: C₁₀H₂₅INO₂PS
  • Key Features : Combines a thioether with a quaternary ammonium group and a phosphonate ester. Exhibits ionic character, enabling applications in surfactants or antimicrobial agents .

Comparative Data Table

Property 2-((3-Methylbut-3-enyl)thio)ethanol Compound A Compound B Compound C Compound D
Molecular Formula C₇H₁₂OS C₄H₁₁NOS C₈H₁₆Cl₂OS₂ C₁₉H₃₂O₃ C₁₀H₂₅INO₂PS
Functional Groups Thioether, Alcohol Thioether, Amine Thioether, Ether Ether, Alcohol Thioether, Phosphonate, Ammonium
Hazards Not reported Not reported High toxicity Acute oral toxicity (Cat. 4), Eye damage (Cat. 1) Ionic, potential irritant
Applications Synthetic intermediate (inferred) Biochemical uses Organophosphorus synthesis Industrial R&D Surfactants, Antimicrobials

Key Research Findings

Reactivity Differences :

  • Thioethers with bulky substituents (e.g., Compound C’s tert-octyl group) exhibit reduced nucleophilicity compared to simpler thioethers like Compound A .
  • Chlorinated thioethers (Compound B) are highly reactive toward nucleophiles due to the electron-withdrawing Cl atoms, whereas the methylbutenyl group in the target compound may confer steric hindrance .

Toxicity Profiles: Compounds with ionic or charged groups (e.g., Compound D) often show higher acute toxicity due to membrane disruption, while non-ionic thioethers (e.g., the target compound) may have lower bioactivity .

Industrial Relevance: Phenoxyethoxyethanol derivatives (Compound C) are prioritized in industrial applications due to their stability, whereas aminoethyl-thioethanols (Compound A) are niche biochemical tools .

Biological Activity

2-((3-Methylbut-3-enyl)thio)ethanol, a thioether compound, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant studies, and potential applications.

Overview of 2-((3-Methylbut-3-enyl)thio)ethanol

This compound is characterized by the presence of both a thioether and a hydroxyl group, which contribute to its reactivity and biological interactions. The thioether functionality allows it to form covalent bonds with nucleophilic sites on proteins, potentially modulating enzyme activity or protein interactions.

Antimicrobial Properties

Research indicates that 2-((3-Methylbut-3-enyl)thio)ethanol exhibits significant antimicrobial properties. The mechanism behind this activity is believed to involve the inhibition of essential enzymes in bacterial cells. For example, studies have shown that compounds with similar structures can inhibit fatty acid synthases, which are crucial for bacterial cell wall synthesis .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.0338 mg/mL
Enterococcus faeciumNotable inhibition observed
Bacillus subtilisSignificant antimicrobial activity

These findings suggest that 2-((3-Methylbut-3-enyl)thio)ethanol could serve as a basis for developing new antimicrobial agents, particularly against resistant strains like MRSA.

Antioxidant Properties

In addition to its antimicrobial effects, this compound has shown promising antioxidant activity. The antioxidant potential is assessed using various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). These assays measure the compound's ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

Assay TypeEC50 Value (mg/mL)
DPPH11.745
FRAPNot specified

The antioxidant effects are attributed to the hydroxyl group, which can donate electrons to free radicals, thus stabilizing them and preventing cellular damage .

The biological activity of 2-((3-Methylbut-3-enyl)thio)ethanol is largely due to its ability to interact with specific molecular targets:

  • Covalent Bond Formation : The thioether group can form covalent bonds with proteins, potentially altering their function and leading to inhibition of enzymatic pathways.
  • Hydrogen Bonding : The hydroxyl group may participate in hydrogen bonding interactions, influencing the compound's solubility and reactivity within biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-((3-Methylbut-3-enyl)thio)ethanol:

  • A study investigating the compound's interaction with bacterial enzymes found that it effectively inhibited key metabolic pathways essential for bacterial growth .
  • Another research focused on its antioxidant properties demonstrated significant radical scavenging capabilities, suggesting potential applications in food preservation and health supplements .

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